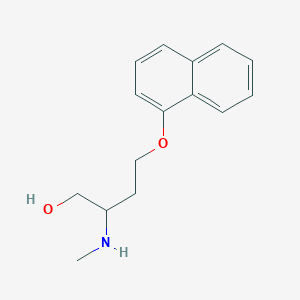![molecular formula C11H17NO3 B8503083 tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8503083.png)
tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone precursor, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and as a scaffold for the design of enzyme inhibitors.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with specific biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary depending on the specific biological context and the modifications made to the compound for targeted activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Unique due to its bicyclic structure and the presence of both a ketone and an ester group.
Bicyclic ketones: Similar in structure but may lack the ester group.
Tert-butyl esters: Similar in having the tert-butyl ester group but may not have the bicyclic structure.
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic structure with a ketone and an ester group, making it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
JGKYCLQDFDRUQJ-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)C1=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
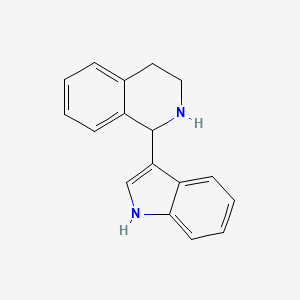
![N-methyl-3-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]propan-1-amine](/img/structure/B8503016.png)
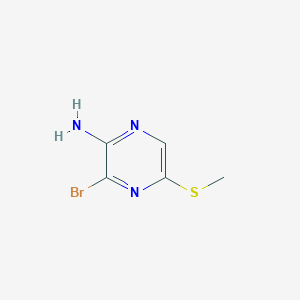
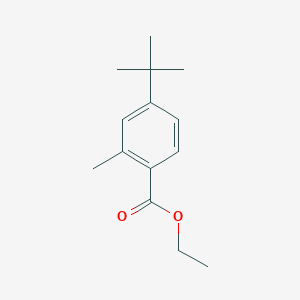
![2,5-Bis[(cyanoethyl)thio]-1,4-phenylenediamine](/img/structure/B8503031.png)
![[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methanol](/img/structure/B8503038.png)
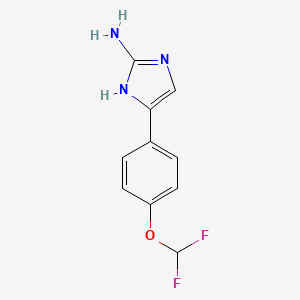
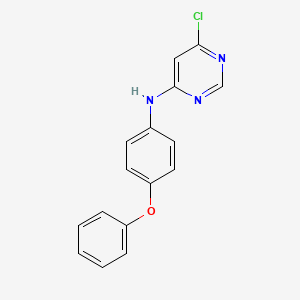
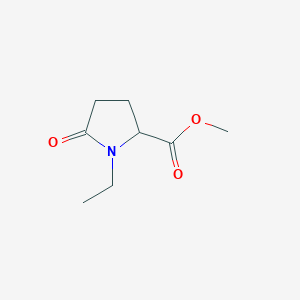
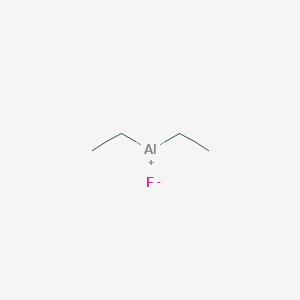
![2-[3-[1-(2-amino-2-oxo-ethyl)-3-hydroxy-5-oxo-2H-pyrrol-4-yl]-5-oxo-2H-pyrrol-1-yl]acetamide](/img/structure/B8503074.png)
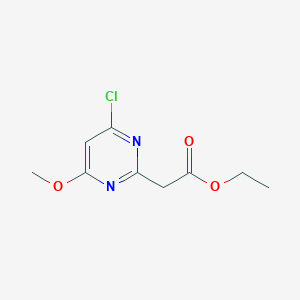
![Benzaldehyde, 4-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B8503081.png)
